![molecular formula C8H8BrNO3 B13583366 {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol is a complex organic compound characterized by its unique structure, which includes a bromine atom and a dioxinopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the formation of the dioxinopyridine ring system. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are also critical due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}carboxylic acid.
Reduction: Formation of {2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol involves its interaction with specific molecular targets. The bromine atom and the dioxinopyridine ring system play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
{7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a chlorine atom instead of bromine.
{7-fluoro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a fluorine atom instead of bromine.
{7-iodo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
(7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-7-8(10-6(5)4-11)13-2-1-12-7/h3,11H,1-2,4H2 |
InChI Key |
JEMMCIUHACUDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
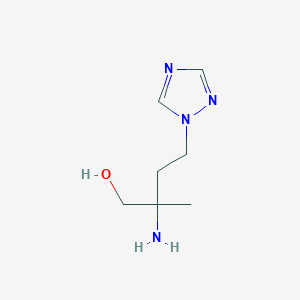
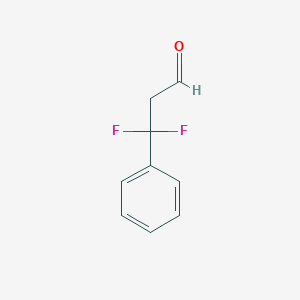

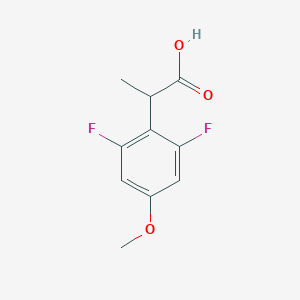
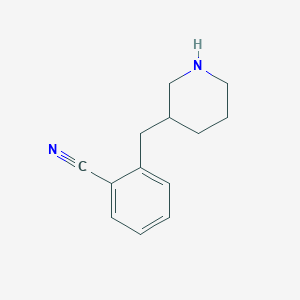
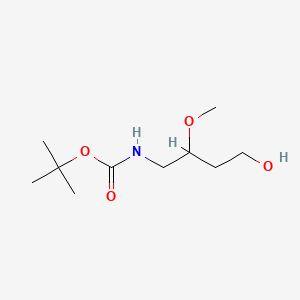

![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
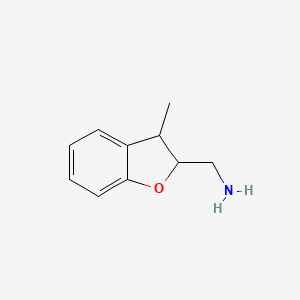
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
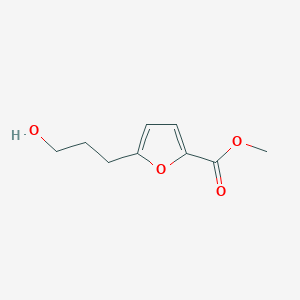
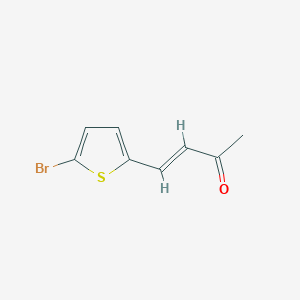
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
